molecular formula C22H28O4 B193697 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione CAS No. 13504-15-9

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B193697
CAS No.: 13504-15-9
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-AKXKBWEISA-N
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Description

Properties

IUPAC Name

(8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXTXAMMDTYDQ-AKXKBWEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892344
Record name 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13504-15-9
Record name (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Source CAS Common Chemistry
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Record name 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
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Record name 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
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Record name 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione
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Record name 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
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Preparation Methods

Bromination and 11β-Hydroxylation

The first critical step involves simultaneous 9α-bromination and 11β-hydroxylation of Compound II. This is achieved using hydrobromic acid (HBr) in a dichloromethane or chloroform solvent system at 0–25°C for 1–4 hours. The reaction yields 16β-methyl-9α-bromo-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione (Compound III) with near-quantitative efficiency.

Key Conditions:

  • Reagent: 48% HBr in dichloromethane

  • Temperature: 0–25°C

  • Time: 1–4 hours

  • Yield: >95%

Dehydrobromination to Epoxide Intermediate

Compound III is treated with an alkaline solution (e.g., sodium hydroxide or methoxide in methanol) to induce dehydrobromination. This step forms a stable 9,11-epoxide intermediate (Compound IV) under inert atmospheres. The absence of a 21-hydroxyl group in Compound III enhances stability during this alkaline treatment, preventing side reactions.

Optimized Parameters:

  • Base: 0.1M NaOH in methanol

  • Temperature: 20–25°C

  • Time: 2–3 hours

  • Yield: 90–95%

Fluorination and 21-Functionalization

Epoxide Fluorination

The 9,11-epoxide (Compound IV) undergoes fluorination using anhydrous hydrofluoric acid (HF) in dichloromethane at −10°C to 0°C. This step introduces a 9α-fluoro group while retaining the 11β-hydroxyl group, yielding 16β-methyl-9α-fluoro-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione (Compound V).

Reaction Profile:

  • Reagent: 70% HF in dichloromethane

  • Temperature: −10°C to 0°C

  • Time: 1–2 hours

  • Yield: 85–90%

Diiodination at C21

Compound V is diiodinated at the 21-position using iodine (I₂) and calcium hydroxide in methanol. This step requires careful stoichiometry to avoid over-iodination, which could lead to carbomethoxy byproducts.

Critical Parameters:

  • Iodine Equivalents: 1.5–2.5 eq

  • Catalyst: Calcium bromide (0.05–0.7 eq)

  • Base: Calcium hydroxide (3.75 eq)

  • Yield: 75–80%

Acylation and Final Hydrolysis

21-Acetate Formation

The diiodo intermediate is acylated with acetic anhydride in pyridine to form 17,21-bis(acetyloxy)-16β-methylpregna-1,4,9(11)-triene-3,20-dione (Compound VI). This acetylated derivative is pivotal for subsequent hydrolysis to the target compound.

Acylation Conditions:

  • Reagent: Acetic anhydride (2.5 eq)

  • Solvent: Pyridine

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 88–92%

Hydrolysis to Target Compound

The final step involves selective hydrolysis of the 17- and 21-acetate groups using methanolic sodium hydroxide. This yields 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione with high purity.

Hydrolysis Parameters:

  • Base: 0.1M NaOH in methanol

  • Temperature: 25°C

  • Time: 3 hours

  • Yield: 95–98%

Analytical and Purification Strategies

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to separate the target compound from related steroids like dexamethasone and betamethasone. A C18 column with a methanol-water gradient (60:40 to 80:20 over 20 minutes) achieves baseline resolution.

Stability Considerations

The acetylated intermediate (Compound VI) exhibits greater stability under storage compared to the free diol, making it preferable for long-term storage.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Advantage
Bromination/HydroxylationHBr in CH₂Cl₂, 0–25°C>95%Simultaneous functionalization
DehydrobrominationNaOH/MeOH,

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its anti-inflammatory, immunosuppressive, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including steroid hormone receptors. It can modulate gene expression and influence various signaling pathways, leading to its observed biological activities. The exact mechanism involves binding to receptor proteins, altering their conformation, and affecting downstream transcriptional events.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
  • Molecular Formula : C₂₂H₂₈O₄
  • Molecular Weight : 356.46 g/mol
  • CAS Number : 13504-15-9 (16β isomer)
  • Key Features : A Δ⁹,¹¹ steroid with a 16β-methyl substitution and hydroxyl groups at positions 17 and 21. This compound is structurally related to glucocorticoids but exhibits distinct pharmacological properties due to its stereochemistry and substituent modifications.

Comparative Analysis with Analogues

Stereoisomers: 16α vs. 16β Methyl Substitution

Key Differences :

Compound CAS Number 16-Methyl Configuration Biological Activity Therapeutic Use References
17,21-Dihydroxy-16β-methyl isomer 13504-15-9 β-configuration Limited glucocorticoid activity Synthetic impurity reference
Vamorolone (16α-methyl isomer) 13209-41-1 α-configuration Dissociative glucocorticoid receptor binding Duchenne muscular dystrophy
  • Structural Impact : The α-configuration at C16 (Vamorolone) enhances binding to glucocorticoid receptors while reducing side effects like bone fragility and immune suppression .
  • Pharmacological Divergence : The β-methyl variant lacks therapeutic glucocorticoid activity, highlighting the critical role of stereochemistry in receptor interaction .

21-Aminosteroid Derivatives: Antioxidant Activity

U74006F (Tirilazad mesylate) :

  • Structure: 21-[4-(2,6-Dipyrrolidinyl-4-pyrimidinyl)piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate .
  • Key Features: Potent inhibitor of iron-dependent lipid peroxidation . Lacks glucocorticoid/mineralocorticoid activity but stimulates adrenocorticotropin (ACTH) secretion in vitro .
  • Therapeutic Use : Neuroprotection in cerebral ischemia and trauma .

Comparison with Parent Compound :

Feature 17,21-Dihydroxy-16β-methyl Variant U74006F
21-Substituent Hydroxyl group Piperazinyl-pyrimidine moiety
Antioxidant Activity Not reported IC₅₀ ~10⁻⁶ M in lipid peroxidation assays
Glucocorticoid Effects None None (non-glucocorticoid)

Acetylated Derivatives: Prodrugs and Intermediates

21-Acetoxy Derivatives :

  • Example : 21-Acetoxy-17-hydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione (CAS 10106-41-9) .
  • Utility : Prodrug forms enhance lipophilicity and bioavailability, facilitating systemic delivery .

Trihydroxy Analogues: Enhanced Polarity

(16α)-16,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione :

  • CAS : 39672-76-9 .
  • Structure : Additional hydroxyl group at C15.
  • Impact : Increased polarity may reduce membrane permeability but improve water solubility, affecting pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Biological Role
17,21-Dihydroxy-16β-methyl isomer 13504-15-9 C₂₂H₂₈O₄ 16β-methyl, 17/21-OH Impurity reference
Vamorolone (16α-methyl) 13209-41-1 C₂₂H₂₈O₄ 16α-methyl, 17/21-OH Anti-inflammatory
U74006F (Tirilazad mesylate) - C₃₃H₄₄N₆O₄S 21-piperazinyl-pyrimidine Antioxidant
21-Acetoxy intermediate (VBP15 precursor) 65535-36-6 C₂₆H₃₂O₆ 17/21-acetyloxy Synthetic intermediate

Table 2: Pharmacological Profiles

Compound Glucocorticoid Activity Antioxidant Activity (IC₅₀) Key Therapeutic Indication
Vamorolone Partial agonist Not reported Duchenne muscular dystrophy
U74006F None ~1 µM Cerebral ischemia
16β-methyl parent None None Analytical reference

Biological Activity

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione, commonly known as Betamethasone Impurity C, is a steroid compound that has garnered attention in biological research due to its structural similarities to glucocorticoids like betamethasone. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C22H28O5
  • Molecular Weight : 372.45 g/mol
  • CAS Number : 13504-15-9
  • IUPAC Name : 9,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of target genes involved in inflammation and immune responses. This compound has been noted for its anti-inflammatory properties and is utilized in various preclinical studies to assess its efficacy as an anti-inflammatory agent.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and chemokines. It has been used in studies to characterize novel anti-inflammatory agents like VBP15.
  • Immunosuppressive Effects : Similar to other glucocorticoids, it may exert immunosuppressive effects which can be beneficial in treating autoimmune diseases.
  • Metabolic Effects : The compound may influence metabolic pathways related to glucose metabolism and lipid profiles, although specific studies are needed to elucidate these effects.

Study on Anti-inflammatory Properties

In a recent study published in Journal of Steroid Biochemistry and Molecular Biology, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a reduction in joint inflammation and pain scores compared to control groups treated with saline. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Preclinical Characterization of VBP15

Another significant study involved the characterization of VBP15 (a novel delta 9,11 steroid) where this compound was used as a reference standard. The study highlighted its role in modulating immune responses and suggested that it could be developed further for clinical applications against autoimmune disorders.

Data Table

PropertyValue
Molecular FormulaC22H28O5
Molecular Weight372.45 g/mol
CAS Number13504-15-9
Purity>95% (HPLC)
Storage Temperature+4°C
Shipping TemperatureRoom Temperature

Q & A

Q. How can researchers confirm the stereochemical configuration of the 16β-methyl group in this compound?

  • Methodological Answer : The 16β-methyl configuration can be validated using nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For example, NOE correlations between the 16β-methyl protons and adjacent protons (e.g., C17 or C13) help distinguish β- from α-methyl orientations. X-ray crystallography is definitive for resolving stereochemical ambiguities, as seen in structural studies of related steroids .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation), researchers should:
  • Use fume hoods for dust control and wear nitrile gloves, lab coats, and safety goggles .
  • Avoid inhalation by using NIOSH-approved respirators when handling powdered forms.
  • Store the compound in a cool, dry environment (-20°C recommended for stability) .

Q. How is the purity of this compound assessed, and what analytical techniques are suitable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm) is standard for purity assessment. For impurities related to synthesis (e.g., desmethyl byproducts), tandem mass spectrometry (LC-MS/MS) provides higher specificity. Reference standards from pharmacopeial sources (e.g., USP) ensure method validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Contradictions may arise from dynamic conformational changes or crystal packing effects. Researchers should:
  • Compare solution-state NMR (e.g., 13C^{13}\text{C} DEPT) with solid-state NMR or X-ray data.
  • Use computational methods (DFT calculations) to model energetically favorable conformers .
  • Cross-validate with synthetic intermediates (e.g., acetate derivatives) to isolate structural variables .

Q. What strategies optimize the synthesis of this compound to minimize 16α-methyl byproducts?

  • Methodological Answer : Key steps include:
  • Steric control via bulky protecting groups (e.g., tert-butyldimethylsilyl) at C17/C21 to favor β-methylation .
  • Catalytic asymmetric methylation using chiral ligands (e.g., BINAP-Pd complexes) .
  • Monitor reaction progress with in-situ FTIR to detect intermediates and adjust conditions .

Q. How does this compound interact with glucocorticoid receptors compared to dexamethasone?

  • Methodological Answer : Conduct competitive binding assays using transfected HEK-293 cells expressing human glucocorticoid receptors (GR).
  • Radiolabeled dexamethasone (3H^3\text{H}-Dex) serves as a tracer.
  • Calculate IC50_{50} values and compare binding affinities.
  • Molecular docking studies (e.g., AutoDock Vina) predict interactions with GR’s ligand-binding domain .

Q. What are the implications of the compound’s thermal decomposition products (e.g., CO, NOx) for experimental design?

  • Methodological Answer : Decomposition above 215°C (melting point) releases toxic gases, requiring:
  • Thermogravimetric analysis (TGA) to identify safe temperature thresholds.
  • Use of inert atmospheres (N2_2/Ar) during high-temperature reactions.
  • Post-reaction gas scrubbing systems to neutralize NOx .

Contradictions in Evidence

  • Stereochemical Discrepancy : lists a 16α-methyl variant, while the target compound is 16β-methyl. Researchers must verify configurations via crystallography or NOE to avoid misassignment .
  • Toxicity Classification : While Indagoo’s SDS classifies acute toxicity (Category 4), USP guidelines lack carcinogenicity data. Cross-reference IARC/NTP databases for updates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
Reactant of Route 2
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

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